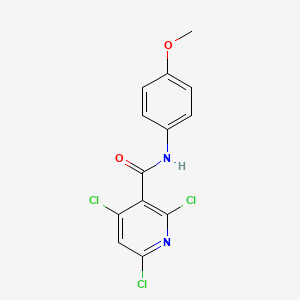-yl)ethanoate](/img/structure/B11080868.png)
ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
Preparation of Hydrazine Derivative: The hydrazine derivative is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.
Condensation Reaction: The hydrazine derivative is then condensed with 3,4-dihydroquinoline-2-carboxaldehyde in the presence of an acid catalyst such as acetic acid.
Purification: The resulting product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which is crucial in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-[(Z)-2-(4-BROMOPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE
- **ETHYL 2-[(Z)-2-(4-METHOXYPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE
Uniqueness
ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain applications, such as its enhanced antimicrobial activity compared to its analogs.
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-25-19(24)18(22-21-16-11-9-15(20)10-12-16)23-13-5-7-14-6-3-4-8-17(14)23/h3-4,6,8-12,21H,2,5,7,13H2,1H3/b22-18- |
InChI Key |
WHSVNBFBVRVAIA-PYCFMQQDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11080786.png)
![N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11080790.png)
![4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B11080793.png)

![4-{(E)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11080811.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11080823.png)
![(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11080824.png)

![Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11080853.png)
![Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11080854.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11080857.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11080873.png)
![4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11080876.png)
